Introduction: The Versatility of a Polycyclic Aromatic Boronic Acid
Introduction: The Versatility of a Polycyclic Aromatic Boronic Acid
An In-Depth Technical Guide to 9-Phenanthreneboronic Acid: Synthesis, Mechanisms, and Advanced Applications
9-Phenanthreneboronic acid (9-PBA) is a polycyclic aromatic boronic acid that has emerged as a pivotal building block in modern organic chemistry and materials science. Its unique structure, combining the rigid, planar, and fluorescent phenanthrene core with the versatile boronic acid functional group, makes it an invaluable tool for researchers. The boronic acid moiety, -B(OH)₂, serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This capability allows for the strategic incorporation of the phenanthrene unit into complex molecular architectures.
The inherent photophysical properties of the phenanthrene scaffold further extend the utility of 9-PBA into the realm of functional materials. Its fluorescence is sensitive to the electronic environment of the boronic acid group, a feature that has been ingeniously exploited in the development of chemosensors.[4][5] Furthermore, as a synthetic intermediate, 9-PBA is instrumental in constructing advanced materials for organic light-emitting diodes (OLEDs), where the phenanthrene core contributes to desirable thermal and electroluminescent properties.[6]
This guide provides a comprehensive overview of 9-Phenanthreneboronic acid for researchers, scientists, and drug development professionals. It will delve into its fundamental properties, provide detailed, field-tested protocols for its synthesis and key reactions, explain the underlying mechanisms of its reactivity, and explore its applications in catalysis, sensing, and materials science.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BO₂ | [7][8][9] |
| Molecular Weight | 222.05 g/mol | [7][8] |
| Appearance | White to pale yellow solid | [7] |
| Melting Point | 165-170 °C | [7] |
| Boiling Point (Predicted) | 479.5 ± 28.0 °C | [7] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 8.53 ± 0.30 | [7] |
| Solubility | Soluble in DMSO, THF, Ether | [7] |
| CAS Number | 68572-87-2 | [7][8] |
Safety and Handling
9-Phenanthreneboronic acid is classified as an irritant.[8] Proper handling is crucial to ensure laboratory safety.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][10]
Expert Insight: Always handle 9-PBA in a well-ventilated fume hood. Due to its tendency to exist in equilibrium with its cyclic anhydride (boroxine), ensure it is stored in a tightly sealed container in a cool, dry place to maintain its reactivity.[11]
Synthesis of 9-Phenanthreneboronic Acid: A Validated Protocol
The most common and reliable synthesis of 9-PBA proceeds via lithium-halogen exchange from 9-bromophenanthrene, followed by borylation. This method provides high yields of the desired product.[7]
Reaction Scheme
Caption: Synthesis of 9-PBA from 9-bromophenanthrene.
Detailed Experimental Protocol
This protocol is adapted from a standard, high-yield procedure.[7]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 9-bromophenanthrene (1.0 g, 3.9 mmol) and anhydrous tetrahydrofuran (THF, 30 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.9 mL, 4.68 mmol) dropwise over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Causality: The extremely low temperature is critical to prevent side reactions, such as the reaction of the generated aryllithium intermediate with the THF solvent or unreacted 9-bromophenanthrene. The slow addition of n-BuLi controls the exotherm of the lithium-halogen exchange.
-
-
Borylation: After completing the n-BuLi addition, stir the mixture for an additional hour at -78 °C. Then, add triisopropyl borate (1.35 mL, 5.85 mmol) dropwise.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to -20 °C. Then, add 2 M HCl (20 mL) to quench the reaction and hydrolyze the borate ester.
-
Workup: Continue stirring while the mixture warms to room temperature (approx. 1 hour). Add diethyl ether (300 mL) for extraction.
-
Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Result: This procedure typically affords the crude 9-phenanthreneboronic acid as a white solid (approx. 770 mg, 89% yield), which is often pure enough for subsequent reactions without further purification.[7]
Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. 9-PBA is an excellent coupling partner for introducing the phenanthrene moiety into target molecules, a common strategy in the synthesis of pharmaceuticals and OLED materials.[1][2][12]
Catalytic Cycle Mechanism
The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: The base activates the 9-phenanthreneboronic acid to form a more nucleophilic boronate species, which then transfers the phenanthrene group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
-
Representative Protocol: Synthesis of 9-Phenylphenanthrene
-
Setup: To a round-bottom flask, add 9-phenanthreneboronic acid (222 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent and Base: Add a solvent mixture, such as toluene (10 mL) and ethanol (2 mL), followed by an aqueous solution of a base, like 2 M sodium carbonate (Na₂CO₃, 2 mL).
-
Causality: The base is essential for the transmetalation step. It converts the boronic acid into a more reactive boronate anion [-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium catalyst. The two-phase solvent system ensures all components are sufficiently solubilized.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to yield 9-phenylphenanthrene.
Core Application II: Fluorescent Saccharide Sensing
The boronic acid group can reversibly bind with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars), to form stable cyclic esters.[5] When the boronic acid is attached to a fluorophore like phenanthrene, this binding event can modulate the fluorescence output, creating a sensor.[4][7]
Sensing Mechanism
The sensing mechanism often relies on photoinduced electron transfer (PET). In the absence of a saccharide, the nitrogen atom in certain sensor designs can quench the fluorescence of the phenanthrene. Upon binding a diol, the boron atom becomes tetrahedral and anionic, which alters the electronic properties and can inhibit the PET process, thus "turning on" the fluorescence.[13]
Caption: Reversible binding of 9-PBA to a saccharide diol.
-
Trustworthiness of the System: The reversible nature of the boronic acid-diol interaction is key. The binding affinity is dependent on the pH and the specific structure of the saccharide, allowing for the design of sensors that can operate under physiological conditions and exhibit selectivity for certain sugars.[13][14] The change in fluorescence provides a direct, real-time readout of the binding event.
Core Application III: Building Blocks for OLED Materials
9-Phenanthreneboronic acid is a crucial intermediate for creating high-performance materials used in OLEDs. The phenanthrene core provides high thermal stability and a wide bandgap, making it suitable for host materials or as part of blue-emitting molecules.[15] The Suzuki coupling reaction is the primary method used to incorporate 9-PBA into larger, more complex structures designed for specific layers within an OLED device.[12][16]
-
Example Application: 9-PBA can be reacted via Suzuki coupling with a brominated spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) core. The resulting material, such as 9-(phenanthren-9-yl)SBFF, can act as a host material in the emissive layer of a blue OLED. The bulky, non-planar structure helps prevent aggregation in the solid state, which would otherwise quench luminescence and decrease device efficiency.[12][16]
Characterization Data
Proper characterization is essential to confirm the identity and purity of 9-Phenanthreneboronic acid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.53 (s, 1H), 8.42 (s, 2H), 8.20 (d, J = 7.4 Hz, 1H), 8.12 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 7.7 Hz, 1H). Note: The two hydroxyl protons on the boron atom often appear as a broad singlet.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.33, 162.07, 140.92, 135.55, 131.41, 128.60, 123.79, 25.53.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₁BO₂ [M-H]⁻: 221.08, found 221.08.
Conclusion
9-Phenanthreneboronic acid is more than a simple chemical reagent; it is a versatile platform for innovation. Its robust synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for introducing the valuable phenanthrene scaffold. This capability has profound implications in drug discovery, where the phenanthrene core is a known pharmacophore, and in materials science, where it forms the basis of advanced OLED components. The intelligent use of its diol-binding properties has paved the way for a new class of fluorescent sensors with applications in biomedical diagnostics. As researchers continue to push the boundaries of molecular design, the utility and importance of 9-Phenanthreneboronic acid are set to expand even further.
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